

An In-depth Technical Guide to Oleoyl Chloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl chloride, the acyl chloride derivative of oleic acid, is a pivotal intermediate in organic synthesis and the development of a diverse array of commercial products. Its unique bifunctional nature, combining the reactivity of an acyl chloride with the long hydrophobic tail of a fatty acid, makes it a valuable building block in the synthesis of surfactants, emulsifiers, lubricants, and pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key reactions of oleoyl chloride, supplemented with detailed experimental protocols and graphical representations of its chemical transformations.

Chemical Structure and Identification

Oleoyl chloride is a monounsaturated fatty acyl chloride. The molecule consists of an 18-carbon chain with a cis-double bond at the C-9 position and a terminal acyl chloride functional group.

Table 1: Structural and Identification Data for Oleoyl Chloride



Parameter	Value	Reference
IUPAC Name	(9Z)-Octadec-9-enoyl chloride	[1]
Synonyms	Oleic acid chloride, (9Z)-9- Octadecenoyl chloride, cis-9- Octadecenoyl chloride	[1][2][3]
CAS Number	112-77-6	[1][2][4]
Molecular Formula	C18H33CIO	[1][2][5]
Molecular Weight	300.91 g/mol	[1][2][6]
SMILES	CCCCCCC/C=C\CCCCCCC C(=O)Cl	[1]
InChlKey	MLQBTMWHIOYKKC- KTKRTIGZSA-N	[2]

Physicochemical Properties

Oleoyl chloride is a colorless to pale yellow or light orange, oily liquid with a pungent odor.[4] [5][7] It is sensitive to moisture and air.[2]

Table 2: Physicochemical Properties of Oleoyl Chloride



Property	Value	Reference
Appearance	Colorless to pale yellow/light orange, clear, oily liquid	[4][5][7]
Odor	Pungent, characteristic	[7][8]
Density	0.91 g/mL at 25 °C	[2][9]
Boiling Point	193 °C at 4 mmHg; 199-201 °C at 11 mmHg; 175-180 °C at 1 kPa	[2][5][10]
Flash Point	>230 °F (>110 °C)	[2][9]
Refractive Index	n ²⁰ /D 1.463	[2][9]
Solubility	Soluble in chloroform and other common organic solvents (e.g., acetone, toluene, THF). Insoluble in water (decomposes).	[2][4][10]
Stability	Moisture sensitive; stable under normal handling and storage conditions in an inert atmosphere.	[2][4]
Storage	Store at -20°C under an inert gas.	[2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of **oleoyl chloride**.

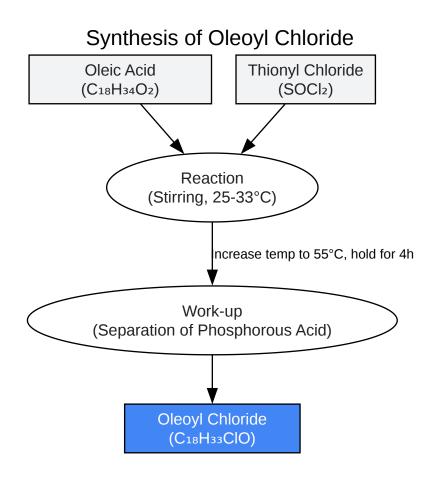
Table 3: Spectroscopic Data for Oleoyl Chloride



Technique	Key Features	Reference
¹ H NMR	Data available.	[1][4]
¹³ C NMR	Data available.	[1][4]
IR Spectroscopy	Neat, capillary cell. Shows absence of carboxyl band from oleic acid.	[1][11]
Mass Spectrometry	GC-MS data available.	[1]

Experimental Protocols Synthesis of Oleoyl Chloride from Oleic Acid

A common and efficient method for the preparation of **oleoyl chloride** is the reaction of oleic acid with thionyl chloride.





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Caption: Synthesis of Oleoyl Chloride from Oleic Acid.

Protocol:

- Place oleic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
- Slowly add phosphorus trichloride to the oleic acid under constant stirring, maintaining the temperature between 25-33°C.
- After the addition is complete, raise the temperature to 55°C and hold for 4 hours.
- Separate the lower layer of phosphorous acid to obtain the crude **oleoyl chloride**.[4]
- For purification, the crude product can be distilled under reduced pressure (b.p. 180-185°C / 1-2 mmHg).[11]

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

- Acquire a background spectrum of the empty attenuated total reflectance (ATR) crystal.
- Apply a small drop of neat oleoyl chloride directly onto the ATR crystal.
- Record the IR spectrum from approximately 4000 to 400 cm⁻¹.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., chloroform) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve approximately 10-20 mg of oleoyl chloride in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

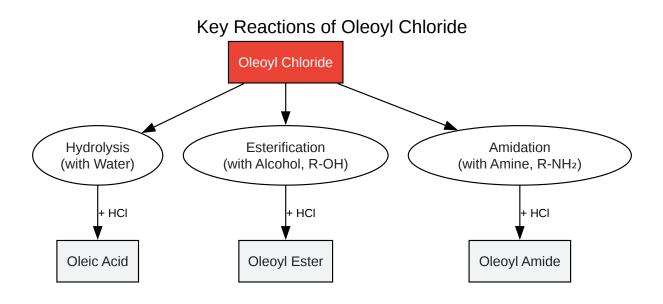


Mass Spectrometry (MS):

- Prepare a dilute solution of oleoyl chloride in a volatile organic solvent (e.g., dichloromethane or hexane).
- Introduce the sample into a gas chromatograph-mass spectrometer (GC-MS) system.
- The sample is vaporized and separated on the GC column before entering the mass spectrometer for ionization and detection.

Reactivity and Applications

Oleoyl chloride is a reactive compound due to the presence of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions.



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